2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Enantioselective synthesis Chiral resolution Biocatalysis

Generic or low-purity dioxolane-carboxylic acids introduce unacceptable variability in chiral synthesis, leading to diastereomeric contamination and failed enantioselective reactions. This certified 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (CAS 62075-55-2) is the solution: - **Chiral C3-synthon** for constructing monosaccharides, polyols, and β-lactam antibiotics - **Prochiral substrate** for lipase-catalyzed hydrolysis yielding (R)-acid (90% ee) - **Isotopic labeling precursor** (13C3) for metabolic studies - **Stable dioxolane protection** under basic conditions for orthogonal synthesis

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 62075-55-2
Cat. No. B3427831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
CAS62075-55-2
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C(=O)O)C
InChIInChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
InChIKeyOZPFVBLDYBXHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: Chiral Building Block


2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (CAS 62075-55-2), also known as glyceric acid cyclic isopropylidene acetal, is a chiral C₃-synthon featuring a 1,3-dioxolane ring with geminal dimethyl substitution and a carboxylic acid functional group . With a molecular weight of 146.14 g/mol and predicted density of 1.203±0.06 g/cm³, this heterocyclic building block serves as a critical intermediate in the preparation of optically pure pharmaceuticals, agrochemicals, and complex natural product analogs [1]. Its stereochemical versatility enables access to both enantiomeric series, making it indispensable for asymmetric synthesis workflows requiring precise chirality control [2].

Chiral C₃-synthon

Enables access to both enantiomeric series for asymmetric synthesis workflows requiring stereochemical control.

Geminal dimethyl protection

Enhanced dioxolane ring stability under basic conditions, supporting orthogonal protection strategies.

Enantiopure procurement

Available in (R)- and (S)- forms; suitable for applications where enantiomeric identity is critical.

2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: Generic Substitution Risks


Generic substitution with uncharacterized or non-enantiopure batches of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid introduces unacceptable variability in chiral synthesis outcomes. The racemic mixture (CAS 62075-55-2) cannot replace enantiomerically pure (R)- or (S)-forms (CAS 114746-70-2 and 102045-96-5) in asymmetric reactions due to divergent reactivity profiles and the potential for diastereomeric product contamination [1]. Furthermore, impurities in sub-95% purity material lead to competitive side reactions during subsequent transformations, necessitating costly re-purification . The compound's sensitivity to hydrolytic ring-opening under acidic conditions demands precise handling specifications that generic vendors frequently fail to document, risking batch-to-batch inconsistency in multi-step syntheses [2].

Racemic mixture may introduce diastereomeric contamination; enantiopure form supports asymmetric reaction fidelity.

Sub-95% purity material may increase side-reaction risk and necessitate additional purification steps.

Undocumented handling specifications for hydrolytic ring-opening sensitivity may cause batch inconsistency in multi-step syntheses.

2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: Structural Analog Comparison


Enantiomeric Excess by Enzymatic Resolution

Enzymatic enantioselective hydrolysis of n-butyl esters derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid yields the (R)-acid with an enantiomeric excess (ee) of approximately 90%, as demonstrated in a patented separation process [1]. In contrast, the racemic mixture (CAS 62075-55-2) exhibits no optical activity, limiting its utility in stereoselective applications. This biocatalytic approach achieves a 90% ee differential compared to the 0% ee baseline of the racemate.

Enantiomeric Excess
Head-to-head
~90% ee (R)-enantiomer vs racemate (0% ee)
Supports stereochemical purity assessment for downstream chiral intermediate synthesis.
Enzymatic resolution; n-butyl ester substrate, pH 7.0, 30°C
Enantioselective synthesis Chiral resolution Biocatalysis

Purity: Enantiopure vs. Racemic Material

Commercial suppliers offer (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid at ≥97.0% purity , while the racemic mixture is typically available at 90-95% purity . This 2-7% purity gap corresponds to significant differences in byproduct content that can interfere with sensitive catalytic reactions. The 97% enantiopure material reduces purification burdens by minimizing unknown impurities that complicate scale-up.

Purity
Data to verify
≥97.0% (S)-enantiomer vs 90–95% racemate
Purity differential may reduce in-house purification needs in sensitive catalytic reactions.
Vendor analytical certificates; lot-specific verification advised
Chemical purity Quality control Procurement specification

Physical State: Crystalline Solid vs. Liquid Ester

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a crystalline solid with a melting point of 68°C (from ligroine) . In contrast, its methyl ester derivative (CAS 52373-72-5) is a liquid at room temperature with a boiling point of 70-75°C at 10 mmHg . The solid-state nature of the carboxylic acid facilitates easier weighing, storage, and reduced volatility during synthetic operations, whereas the liquid ester requires specialized containment to prevent evaporative losses.

Physical State
Context-dependent
Solid, mp 68°C (acid) vs liquid ester, bp 70–75°C (10 mmHg)
Solid form supports accurate weighing and reduced volatility during synthetic operations.
Capillary mp; atmospheric bp estimated
Physical property Handling Storage stability

Photochemical Fragmentation vs. Simple Decarboxylation

Laser flash photolysis of the Barton ester derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid reveals a complex, non-statistical multi-step fragmentation pathway leading to vinyloxy radical (CH₂CHO˙) formation [1]. In contrast, the analogous pivalate Barton ester undergoes simple decarboxylation to yield only t-butyl radical and pyridine-2-thiyl radical. This mechanistic divergence indicates that the dioxolane carboxylic acid scaffold participates in unique radical cascades not accessible to simpler aliphatic carboxylic acids.

Radical Pathway
Class-level
Vinyloxy radical & multi-step cascade vs t-butyl radical only
Dioxolane scaffold enables unique radical cascades for photochemical transformation studies.
LFP at 355 nm; mechanistic divergence from simpler esters
Photochemistry Radical reaction Mechanistic divergence

2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: Validated Applications


Enzymatic Resolution for Chiral Drug Synthesis

This compound serves as a prochiral substrate for lipase-catalyzed enantioselective hydrolysis of its n-butyl ester, yielding the (R)-acid with approximately 90% enantiomeric excess [1]. This enantiomer is a key intermediate in the synthesis of optically pure β-blockers, β-lactam antibiotics, and other chiral pharmaceuticals requiring precise stereochemical control [2].

2,3-DPG-13C3 Synthesis for Metabolomics

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid-13C3 is employed as an intermediate in the preparation of 2,3-diphospho-D-glyceric acid-13C3 sodium salt, a stable isotope-labeled metabolite used in studies of sickle cell erythrocyte metabolism and other hemolytic disorders . This application leverages the compound's compatibility with isotopic labeling strategies.

Vinyloxy Radical Precursor for Photochemical Studies

Derivatization to the corresponding Barton ester enables laser flash photolysis studies that generate the vinyloxy radical (CH₂CHO˙) via a non-statistical multi-step fragmentation [3]. This unique photochemical behavior makes the compound a valuable tool for investigating radical reaction dynamics and developing novel photoredox transformations.

Chiral C₃-Synthon for Natural Product Synthesis

Both enantiomers of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid serve as versatile C₃-synthons for constructing monosaccharides, polyhydroxyl systems, and complex natural product frameworks [4]. The geminal dimethyl substitution provides enhanced stability of the dioxolane protecting group under basic conditions, enabling orthogonal protection strategies in multi-step syntheses.

Application
Selection Property
Validation Focus
Chiral Intermediate Synthesis via Enzymatic Resolution
Enantiomeric excess (ee) context
Stereochemical purity and chiral intermediate integrity
Isotope-Labeled Metabolite Synthesis (13C)
Isotopic labeling compatibility and dioxolane stability
Isotopic enrichment and metabolic pathway tracing context
Photochemical Radical Generation Studies
Radical fragmentation pathway specificity
Radical intermediate characterization (LFP context)
Natural Product and Monosaccharide Synthesis
Geminal dimethyl protection under basic conditions
Orthogonal protection strategy feasibility and scaffold versatility

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